molecular formula C18H18ClN5O B12269658 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B12269658
M. Wt: 355.8 g/mol
InChI Key: LRXLHHXZGCBMCF-UHFFFAOYSA-N
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Description

6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. The compound features a quinoxaline core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in medicinal chemistry due to its role in enhancing the biological activity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using pyrimidin-2-yloxy as a leaving group. The reaction conditions generally involve the use of polar aprotic solvents and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the quinoxaline core.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in modulating biological pathways, making it a candidate for further biological studies.

    Medicine: The compound’s pharmacological activities suggest it could be developed into therapeutic agents for treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various biological pathways. For instance, it could inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and have shown diverse biological activities.

    [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a quinoxaline core and have been studied for their antiviral and antimicrobial activities.

    Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.

Uniqueness

What sets 6-Chloro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline apart is its unique combination of the quinoxaline core and the piperidine moiety, which may confer distinct pharmacological properties

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline

InChI

InChI=1S/C18H18ClN5O/c19-14-2-3-15-16(10-14)22-11-17(23-15)24-8-4-13(5-9-24)12-25-18-20-6-1-7-21-18/h1-3,6-7,10-11,13H,4-5,8-9,12H2

InChI Key

LRXLHHXZGCBMCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=CN=C4C=C(C=CC4=N3)Cl

Origin of Product

United States

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